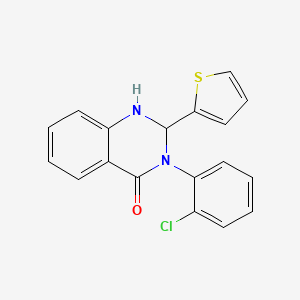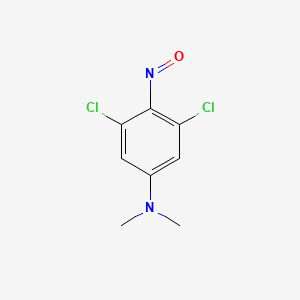![molecular formula C11H13N3O B11057235 1,2-Dicyanospiro[2.5]octane-1-carboxamide](/img/structure/B11057235.png)
1,2-Dicyanospiro[2.5]octane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dicyanospiro[2.5]octane-1-carboxamide is a unique organic compound characterized by its spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of cyano groups and a carboxamide moiety in its structure makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dicyanospiro[25]octane-1-carboxamide typically involves the reaction of a suitable spirocyclic precursor with cyanogen bromide and subsequent amidation One common method starts with the cyclization of a suitable diene or dienophile to form the spirocyclic coreThe final step involves the conversion of the resulting dicyano compound to the carboxamide via an amidation reaction using ammonia or an amine under mild conditions .
Industrial Production Methods
Industrial production of 1,2-Dicyanospiro[2.5]octane-1-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields. The process may also involve purification steps such as crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Dicyanospiro[2.5]octane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano groups to amines or other functional groups.
Substitution: The cyano groups can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form new derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe) under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives, such as azides, ethers, or thioethers .
Scientific Research Applications
1,2-Dicyanospiro[2.5]octane-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and advanced materials with unique properties .
Mechanism of Action
The mechanism of action of 1,2-Dicyanospiro[2.5]octane-1-carboxamide depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme and preventing its normal function. The cyano groups and carboxamide moiety can interact with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity. The specific molecular targets and pathways involved vary depending on the enzyme or receptor being targeted .
Comparison with Similar Compounds
Similar Compounds
1,2-Dicyanospiro[2.5]octane: Lacks the carboxamide group but shares the spirocyclic core and cyano groups.
1,2-Dicyanospiro[2.5]octane-1-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.
1,2-Dicyanospiro[2.5]octane-1-methylamide: Features a methylamide group in place of the carboxamide .
Uniqueness
1,2-Dicyanospiro[2.5]octane-1-carboxamide is unique due to the presence of both cyano groups and a carboxamide moiety, which provide a combination of reactivity and stability. This makes it a versatile intermediate for further chemical modifications and a valuable compound in various scientific research applications .
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1,2-dicyanospiro[2.5]octane-2-carboxamide |
InChI |
InChI=1S/C11H13N3O/c12-6-8-10(4-2-1-3-5-10)11(8,7-13)9(14)15/h8H,1-5H2,(H2,14,15) |
InChI Key |
MYKZKVSYBJBSRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(C2(C#N)C(=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11057158.png)
![N'-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11057162.png)
![2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B11057169.png)
![methyl 3-(1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11057170.png)
![6-(1-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057174.png)
![Methyl 6-[(3,4-dimethoxyphenyl)carbonyl]-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11057183.png)
![2-(3-hydroxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B11057189.png)

![1-cyclohexyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11057208.png)


![N-[4-hydroxy-9,10-dioxo-2-phenoxy-3-(piperidin-1-yl)-9,10-dihydroanthracen-1-yl]methanesulfonamide](/img/structure/B11057225.png)


